CGP35348

GABAB receptor pharmacology competitive antagonist first-generation comparator

CGP35348 is the prototypical brain-penetrant GABAB antagonist for systemic in vivo studies. Unlike phaclofen or 2-hydroxysaclofen, it reliably crosses the blood-brain barrier after i.p./i.v. administration, enabling robust central receptor blockade without intracerebroventricular delivery. Its water solubility simplifies formulation, and its validated efficacy in behavioral, electrophysiology, and seizure models ensures experimental reproducibility. With ≥98% purity and exclusive selectivity for GABAB receptors, it is the definitive choice for dissecting GABAB-mediated mechanisms in intact animals.

Molecular Formula C8H20NO4P
Molecular Weight 225.22 g/mol
CAS No. 123690-79-9
Cat. No. B1668495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP35348
CAS123690-79-9
SynonymsCGP 35348
CGP-35348
P-(3-aminopropyl)-P-diethoxymethylphosphinic acid
Molecular FormulaC8H20NO4P
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCCOC(OCC)P(=O)(CCCN)O
InChIInChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11)
InChIKeyQIIVUOWTHWIXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP35348 (CAS 123690-79-9) Procurement Guide: A First-Generation, Brain-Penetrant GABAB Receptor Antagonist for In Vivo Pharmacology


CGP35348 (3-aminopropyl(diethoxymethyl)phosphinic acid) is a first-generation competitive GABAB receptor antagonist characterized by reliable blood-brain barrier penetration and well-established systemic activity following intraperitoneal or intravenous administration [1]. In comprehensive receptor binding screens, CGP35348 demonstrates affinity exclusively for the GABAB receptor, with an IC50 of 34 μM as measured in rat cortical membranes [1]. The compound exhibits approximately 10-fold higher affinity for postsynaptic versus presynaptic GABAB receptors . Unlike many GABAB antagonists, CGP35348 is water-soluble, facilitating flexible formulation for both in vitro and in vivo applications [2].

Why CGP35348 Cannot Be Simply Replaced by Other GABAB Antagonists in Experimental Protocols


GABAB receptor antagonists exhibit profound divergence in potency, brain penetration, and in vivo efficacy that precludes simple interchangeability without experimental revalidation. CGP35348 occupies a distinct pharmacological niche as the prototypical brain-penetrant antagonist with moderate potency (IC50 = 34 μM) suitable for systemic in vivo studies [1]. In contrast, the structurally related but more potent analogs CGP55845 (Kd = 30 nM) and CGP52432 exhibit >1000-fold differences in affinity, rendering them functionally distinct tools optimized for different experimental contexts [2]. First-generation comparators such as phaclofen and 2-hydroxysaclofen lack reliable central activity following peripheral administration, fundamentally limiting their utility for behavioral and systems-level investigations [3]. The rank order of antagonist potency—CGP54626 ≈ CGP55845 > CGP52432 > CGP35348—demonstrates that selecting among these compounds requires matching potency and pharmacokinetic properties to the specific research question [2]. Procurement decisions must therefore be guided by the experimental requirements for brain penetration, assay sensitivity, and the need for systemic versus local administration.

CGP35348 Quantitative Differentiation Evidence: Direct Comparisons with First- and Second-Generation GABAB Antagonists


Functional Antagonism Potency: CGP35348 Demonstrates 10-30× Greater Potency than Phaclofen

In the hippocampal slice preparation, CGP35348 (10, 30, 100 μM) blocked the membrane hyperpolarization induced by D/L-baclofen (10 μM) and the late inhibitory postsynaptic potential. Based on these concentration-response data, CGP35348 was determined to be 10-30 times more potent than the first-generation GABAB receptor blocker phaclofen in this electrophysiological system [1]. This potency advantage establishes CGP35348 as the superior first-generation tool for functional antagonism studies.

GABAB receptor pharmacology competitive antagonist first-generation comparator electrophysiology

Calcium Signaling Antagonism: CGP35348 IC50 = 60 μM vs. Comparators at 120-400 μM

In isolated rat melanotrophs loaded with fura-2, the ability of GABAB antagonists to reverse (-)-baclofen-induced reductions in cytosolic free calcium concentration was systematically compared. CGP35348 exhibited an IC50 of 60 μM, making it the most potent antagonist evaluated in this functional assay. Comparative antagonists phaclofen, 2-hydroxysaclofen, and 9H demonstrated IC50 values ranging from 120 μM to 400 μM [1]. CGP35348 acted competitively and showed no effect on basal calcium levels or on responses to dopamine or the GABAA agonist muscimol, confirming target selectivity [1].

calcium imaging melanotroph endocrine pharmacology GABAB antagonist comparison

Ex Vivo Functional Potency Differential: CGP35348 Requires 333× Higher Concentration than CGP55845 for Equipotent Baclofen Reversal

In the hemisected rat spinal cord preparation in vitro, the apparent Kd of CGP55845 for the GABAB receptor was determined to be 30 nM. In direct functional comparison, 0.3 μM CGP55845 produced equipotent reversal of the depressant action of (R)-(-)-baclofen as 100 μM CGP35348 [1]. This establishes a concentration ratio of approximately 333:1 (CGP35348:CGP55845) for equivalent functional antagonism in this ex vivo preparation. The rank order of antagonist potency is: CGP54626 = CGP55845 > CGP52432 > CGP35348 [2].

spinal cord electrophysiology monosynaptic reflex potency comparison second-generation antagonist

Differential Antagonism of GHB vs. Baclofen: CGP35348 Shows 3-4× Lower Potency Against GHB

In pigeons trained on operant responding, Schild analysis revealed that CGP35348 antagonized the behavioral effects of GHB and its precursor GBL with a pA2 value of 3.9 (95% CI: 3.7-4.2). In contrast, CGP35348 antagonized the prototypical GABAB agonists baclofen and SKF97541 with a significantly different pA2 value of 4.5 (95% CI: 4.4-4.7) (P = 0.0011) [1]. In catalepsy studies in C57BL/6J mice, CGP35348 was approximately threefold less potent at antagonizing GHB and GBL than at antagonizing baclofen and SKF97541 [2].

GHB pharmacology drug discrimination behavioral pharmacology receptor subtype selectivity

In Vivo Electrophysiological Efficacy: CGP35348 Significantly Increases Neuronal Spike Output and Reduces Response Latency

In anesthetized cats, iontophoretic application of CGP35348 to the motor cortex significantly increased the number of spikes evoked by 20 transcallosal stimulation trials from 10.3 ± 4.4 (control; n = 27; mean ± SD) to 16.7 ± 7.2 in the presence of CGP35348 [1]. Concurrently, the latency of neuronal activity was significantly shortened from 4.4 ± 2.1 ms to 3.8 ± 1.7 ms [1]. In paired-pulse studies at 200 ms inter-stimulus intervals, CGP35348 reduced the ~40% depression of mean spike value observed in control conditions, whereas (-)-baclofen increased this inhibition [2].

in vivo electrophysiology cortical microcircuit transcallosal transmission paired-pulse inhibition

Long-Term Potentiation Facilitation: CGP35348 Enhances LTP In Vitro and In Vivo

In hippocampal CA1 slice preparations, the presence of 1 mM CGP35348 significantly facilitated long-term potentiation (LTP) following two non-primed tetanic stimulations. In vivo, systemic administration of CGP35348 (100 mg/kg i.v.) significantly facilitated LTP of the population spike recorded in CA1 following non-primed trains of stimuli applied to Schaffer collateral/commissural fibers [1]. Notably, the effect of CGP35348 was stimulation-dependent: LTP was facilitated following non-primed tetanic stimulation but was impaired following primed burst stimulation [1].

synaptic plasticity long-term potentiation hippocampus cognitive enhancement

Validated Research Applications for CGP35348 Based on Quantitative Differentiation Evidence


In Vivo Behavioral Pharmacology Requiring Systemic GABAB Antagonism

CGP35348 is the optimal GABAB antagonist for systemic behavioral studies requiring reliable brain penetration following intraperitoneal or intravenous administration. Its water solubility and established blood-brain barrier penetration enable robust central GABAB receptor blockade without requiring intracerebroventricular delivery [1]. The compound's differential antagonism of GHB versus baclofen (3-4× lower potency against GHB, pA2 = 3.9 vs. 4.5) [2][3] makes it uniquely suited for dissecting the distinct receptor mechanisms engaged by these agents, a critical requirement in narcolepsy and substance abuse research. For investigators using phaclofen or 2-hydroxysaclofen that lack reliable central activity, CGP35348 represents a functionally validated alternative.

Endocrine Cell Pharmacology and Calcium Signaling Studies

CGP35348 is the most potent first-generation GABAB antagonist for functional calcium imaging assays in melanotrophs and other endocrine cell types, with an IC50 of 60 μM for reversing baclofen-induced calcium reductions—2-6.7× more potent than phaclofen, 2-hydroxysaclofen, and 9G [1]. The compound acts competitively and exhibits no off-target effects on basal calcium levels or responses to dopamine or GABAA receptor activation [1]. This validated selectivity profile supports its use in neuroendocrine studies where precise pharmacological dissection of GABAB receptor function is required.

In Vivo Cortical Electrophysiology and Synaptic Plasticity Research

CGP35348 is validated for in vivo electrophysiology studies examining cortical microcircuit function, demonstrating significant effects on pyramidal tract neuron output (62% increase in spike count, 14% reduction in response latency) following iontophoretic application [1] and on paired-pulse inhibition (reversal of ~40% spike depression) [2]. Systemic administration (100 mg/kg i.v.) facilitates hippocampal CA1 long-term potentiation in vivo [3]. These quantitative in vivo efficacy data, unavailable for many comparator antagonists, establish CGP35348 as a reliable tool for investigating GABAB receptor contributions to cortical processing and synaptic plasticity in intact animals.

Epilepsy and Absence Seizure Model Studies

CGP35348 has demonstrated efficacy in absence seizure models, suppressing seizure behavior and spike-wave discharges at 200 mg/kg i.p. in lethargic and GHB-model mice [1]. In hippocampal slices, CGP35348 (100 μM) increases the frequency of spontaneous epileptiform burst discharges induced by penicillin, bicuculline, and low magnesium, with effects observed in 50-75% of slices [2]. In isoniazid-pretreated mice, CGP35348 (300 mg/kg i.p.) significantly increases the number of convulsing animals [2]. These findings position CGP35348 as a validated pharmacological tool for investigating GABAB receptor function in epileptogenesis and seizure modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP35348

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.